2-(3-Hydroxypyridin-2-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

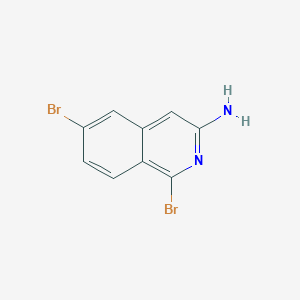

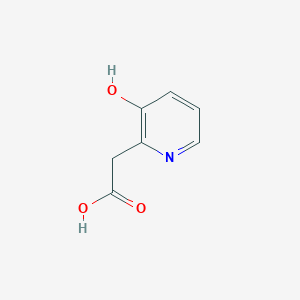

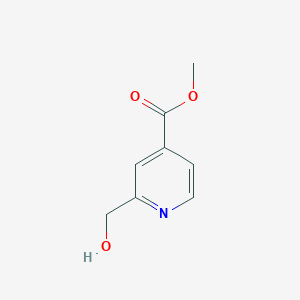

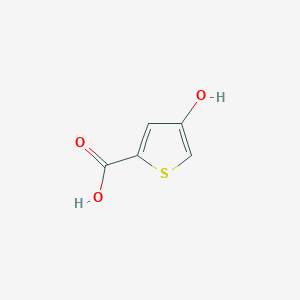

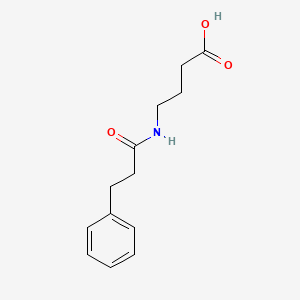

2-(3-Hydroxypyridin-2-yl)acetic acid is a compound with the molecular formula C7H7NO3 . It is also known as hydroxy (3-pyridinyl)acetic acid .

Synthesis Analysis

The synthesis of 2-(3-Hydroxypyridin-2-yl)acetic acid involves the condensation of substituted 2-aminopyridines with α-halo ketones . A significant disadvantage of this method is the low total yield of the target product, an aspect inherent to a multistage process .Molecular Structure Analysis

The molecular structure of 2-(3-Hydroxypyridin-2-yl)acetic acid features a furan ring which bears a nitro group . The crystal structure features two strong N–H…O hydrogen bonds with different packing motifs .Physical And Chemical Properties Analysis

2-(3-Hydroxypyridin-2-yl)acetic acid has a molecular weight of 153.14 . It is a solid at room temperature and should be stored under inert gas (nitrogen or Argon) at 2-8°C .Applications De Recherche Scientifique

Chelating Agent for Metal Ions

2-(3-Hydroxypyridin-2-yl)acetic acid can act as a chelating agent due to its ability to bind metal ions. This property is useful in various fields such as environmental science, where it can be used to remove heavy metals from wastewater through chelation therapy .

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds. These compounds have a wide range of applications, including pharmaceuticals and agrochemicals .

Catalysis

In chemical reactions, 2-(3-Hydroxypyridin-2-yl)acetic acid can be used as a catalyst to accelerate reaction rates. This is particularly valuable in industrial processes where efficiency and speed are crucial .

Biological Studies

Due to its structural similarity to some biomolecules, this compound is used in biological studies to understand the behavior of enzymes and other proteins that interact with pyridine-based molecules .

Pharmaceutical Research

It has potential applications in pharmaceutical research, particularly in the development of new drugs that target neurological disorders, as the pyridine moiety is a common structure in many neuroactive substances .

Material Science

2-(3-Hydroxypyridin-2-yl)acetic acid can be utilized in material science for the development of new materials with specific properties, such as enhanced conductivity or photoreactivity .

Analytical Chemistry

In analytical chemistry, this compound can be used as a reagent for the detection and quantification of metal ions, owing to its chelating abilities .

Agricultural Chemistry

The compound’s role in the synthesis of heterocyclic compounds extends to agricultural chemistry, where it can be used to create pesticides and herbicides with improved efficacy .

Safety and Hazards

Mécanisme D'action

Biochemical Pathways

Some studies suggest that hydroxyl pyridinones, a class of compounds to which 2-(3-hydroxypyridin-2-yl)acetic acid belongs, may have antioxidative properties and could be involved in the inhibition of aldose reductase (alr2) .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-(3-Hydroxypyridin-2-yl)acetic acid is not well documented. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action. For instance, the compound is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C , suggesting that these conditions may be important for maintaining its stability.

Propriétés

IUPAC Name |

2-(3-hydroxypyridin-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-6-2-1-3-8-5(6)4-7(10)11/h1-3,9H,4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMFWRYKYHQKFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20538991 |

Source

|

| Record name | (3-Hydroxypyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69022-71-5 |

Source

|

| Record name | 3-Hydroxy-2-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69022-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Hydroxypyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]-](/img/structure/B1317242.png)

![Methyl 3-chloro-4-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B1317259.png)